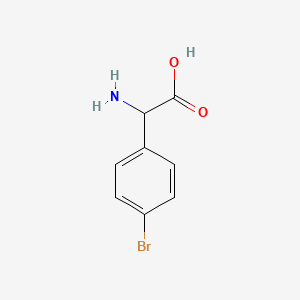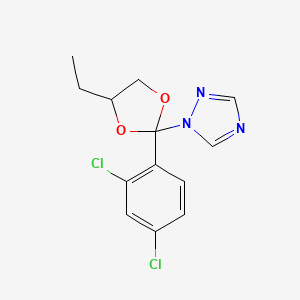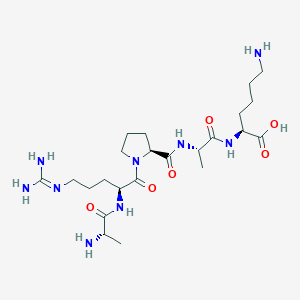
Ala-Arg-Pro-Ala-Lys
概要
説明
“Ala-Arg-Pro-Ala-Lys” is a peptide composed of five amino acids: Alanine (Ala), Arginine (Arg), Proline (Pro), Alanine (Ala), and Lysine (Lys). Peptides are short chains of amino acids linked by peptide bonds. They play various roles in the body, including acting as hormones, neurotransmitters, and cell signaling molecules .
Synthesis Analysis
Peptides like “Ala-Arg-Pro-Ala-Lys” can be synthesized using solid-phase peptide synthesis (SPPS), a common method for peptide synthesis . The process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to insoluble resin particles. The peptide Ala-Arg-Pro-Ala-Lys can be synthesized using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase strategy .Chemical Reactions Analysis
Peptides undergo various chemical reactions, most notably the formation and breaking of peptide bonds. The formation of a peptide bond is a dehydration synthesis reaction, where a water molecule is removed. The breaking of a peptide bond, on the other hand, is a hydrolysis reaction, where a water molecule is added .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide are determined by its amino acid composition. For example, peptides rich in certain amino acids like Ala, Arg, Gly, Pro, Trp, and Val are positively selected under guanine-cytosine (GC) pressure .科学的研究の応用
Thrombolytic Activities
Ala-Arg-Pro-Ala-Lys (ARPAK), also known as P6A, and its analogs demonstrate significant thrombolytic activities. The Pro-Ala-Lys (PAK) sequence within ARPAK is crucial for this activity. Zhao et al. (2007) synthesized ARPAK and its analogs, assessing their thrombolytic properties both in vitro and in vivo. They found that the beta-turn structure formed by PAK is essential for thrombolytic activity, suggesting a plasminogen-dependent pathway for thrombolysis (Zhao et al., 2007).
Another study by Zhao et al. (2004) explored the sequence specificity of Pro-Ala-Lys-OH for thrombolytic activities in P6A and related oligopeptides. The study confirmed that specific amino acid compositions and sequences in Pro-Ala-Lys-OH are crucial for thrombolytic activities, indicating its role as a pharmacophore in P6A and related peptides (Zhao et al., 2004).
Metabolites and Bioassays
Zhao et al. (2003) identified several metabolites of ARPAK, such as Arg-Pro-Ala-Lys-OH and Pro-Ala-Lys-OH, using HPLC/ESI/MS from in vivo blood samples. They found that certain metabolites exhibited significant thrombolytic activity, suggesting the importance of specific sequences in ARPAK for its biological activity (Zhao et al., 2003).
Interaction with Protein Kinase C
O'Brian et al. (1984) studied the interaction of a synthetic peptide, containing a similar sequence to ARPAK, with protein kinase C. They found that peptides with multiple basic residues followed by Ala-Ser can be substrates for phosphorylation by protein kinase C, indicating a potential role of similar sequences in protein interactions (O'Brian et al., 1984).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43N9O6/c1-13(25)18(33)30-15(8-5-11-28-23(26)27)21(36)32-12-6-9-17(32)20(35)29-14(2)19(34)31-16(22(37)38)7-3-4-10-24/h13-17H,3-12,24-25H2,1-2H3,(H,29,35)(H,30,33)(H,31,34)(H,37,38)(H4,26,27,28)/t13-,14-,15-,16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCMUACTOZLBLC-WOYTXXSLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N9O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ala-Arg-Pro-Ala-Lys | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B3029559.png)
![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B3029563.png)
![9-Iodo-9-borabicyclo[3.3.1]nonane](/img/structure/B3029564.png)
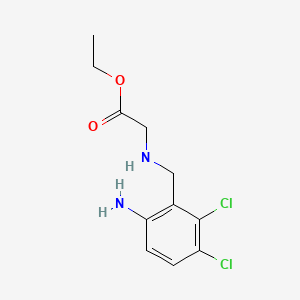
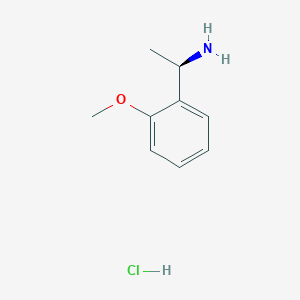
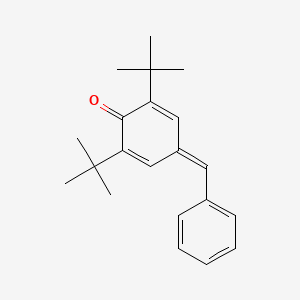
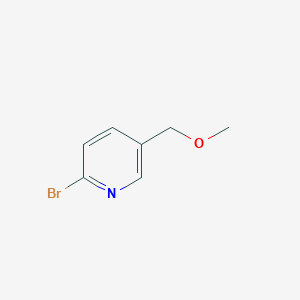
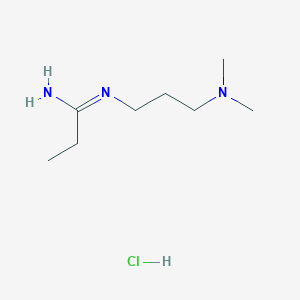
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B3029574.png)
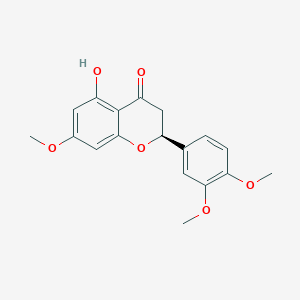
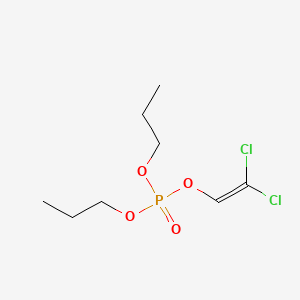
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)
